3-(Benzyloxy)-2-methylphenol
Overview
Description
3-(Benzyloxy)-2-methylphenol: is an organic compound characterized by a benzyl ether group attached to a phenol ring with a methyl substituent at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of 2-methylphenol: The synthesis of 3-(Benzyloxy)-2-methylphenol can be achieved through the benzylation of 2-methylphenol. This involves the reaction of 2-methylphenol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar benzylation reactions but on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Benzyloxy)-2-methylphenol can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: Reduction of this compound can lead to the formation of benzyl alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfuric acid, iron(III) chloride.
Major Products Formed:
Oxidation: Quinones, oxidized phenol derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrated, sulfonated, or halogenated phenol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-(Benzyloxy)-2-methylphenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Probes: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-methylphenol involves its interaction with various molecular targets. The benzyl ether group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The phenolic hydroxyl group can undergo oxidation-reduction reactions, impacting cellular redox states and signaling pathways .
Comparison with Similar Compounds
2-(Benzyloxy)phenol: Similar structure but lacks the methyl group at the ortho position.
4-(Benzyloxy)-2-methylphenol: Similar structure but with the benzyloxy group at the para position.
3-(Benzyloxy)aniline: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness:
Properties
IUPAC Name |
2-methyl-3-phenylmethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWJWQOMHAFTLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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